2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . It is characterized by the presence of an amino group, a methanesulfonyl group, and a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit antimicrobial and anti-inflammatory activities .
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitutions .
Biochemical Pathways
Related compounds have been found to inhibit the cyclooxygenase (cox) enzymes, which play a key role in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol typically involves the reaction of 4-methanesulfonylbenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the methanesulfonyl group can produce methyl-substituted compounds .
Scientific Research Applications
2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(4-methylphenyl)ethan-1-ol: Lacks the methanesulfonyl group, resulting in different chemical properties.
2-amino-2-(4-chlorophenyl)ethan-1-ol: Contains a chlorine atom instead of the methanesulfonyl group, leading to variations in reactivity and biological activity.
Uniqueness
2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2-amino-2-(4-methylsulfonylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMOWIBXBPBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.